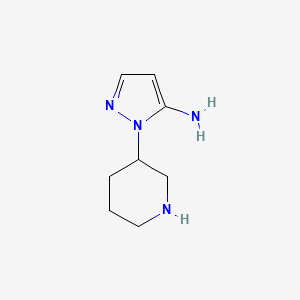

1-(piperidin-3-yl)-1H-pyrazol-5-amine

Description

Properties

CAS No. |

2098019-23-7 |

|---|---|

Molecular Formula |

C8H14N4 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-piperidin-3-ylpyrazol-3-amine |

InChI |

InChI=1S/C8H14N4/c9-8-3-5-11-12(8)7-2-1-4-10-6-7/h3,5,7,10H,1-2,4,6,9H2 |

InChI Key |

XWYUNBBKWZXILS-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)N2C(=CC=N2)N |

Canonical SMILES |

C1CC(CNC1)N2C(=CC=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The biological activity and physicochemical properties of pyrazole-piperidine derivatives are highly sensitive to substituent positions and functional group modifications. Below is a comparative analysis of key analogs:

Impact of Substituent Position on Activity

- Regioisomeric Effects : demonstrates that switching substituent positions (e.g., from 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) can drastically alter inhibitory profiles. For example, 3-(4-fluorophenyl)-4-pyridinyl analogs inhibit p38αMAP kinase, while regioisomers target cancer-related kinases .

- Piperidine Substitution : Piperidin-3-yl derivatives (e.g., the target compound) may exhibit distinct binding modes compared to piperidin-4-yl analogs due to spatial orientation differences .

- Aromatic vs. Aliphatic Groups : Benzyl or phenyl substitutions (e.g., in and ) increase hydrophobic interactions with kinase ATP-binding pockets, whereas methyl groups () improve pharmacokinetic properties .

Preparation Methods

Cyclization and Substitution Approach Using Pyrazole Precursors

A representative method involves cyclizing appropriately substituted hydrazine derivatives with β-dicarbonyl compounds or equivalent precursors to form the pyrazole ring, followed by substitution with a piperidin-3-yl moiety.

- For example, cyclization of 1-acetoacetylpiperidine derivatives with hydrazine or substituted hydrazines can yield the pyrazole ring with the piperidin-3-yl substituent at N-1.

- Subsequent functionalization at the 5-position to introduce the amino group can be achieved by selective amination reactions or by using amino-substituted precursors.

Use of Lawesson’s Reagent for Cyclization (Patent WO2015063709A1)

A notable industrially advantageous process described in patent WO2015063709A1 involves cyclizing a precursor compound in the presence of Lawesson’s reagent to obtain pyrazole derivatives substituted with piperazine or piperidine moieties.

Key steps include:

- Cyclization of a compound of formula V with Lawesson’s reagent to form the pyrazole ring system.

- Organic layer separation, washing with aqueous sodium chloride and bicarbonate solutions to purify the product.

- Concentration and crystallization steps involving controlled temperature and addition of glacial acetic acid to isolate the pyrazole derivative as an acetate salt.

- Final drying under controlled temperature to yield the pure compound.

This method avoids the use of toxic solvents like pyridine and improves yield and purity, making it suitable for industrial scale-up.

Process Conditions Summary:

| Step | Conditions |

|---|---|

| Organic layer washing | Sodium chloride solution (3 x 200 mL), 50-55°C |

| Concentration | 100-110°C under atmospheric pressure |

| Acid addition | Glacial acetic acid at 50-55°C |

| Stirring times | 60 min at 50-55°C, then cooling and stirring at 20-25°C for 60 min |

| Cooling and filtration | 0-5°C, stirring for 60 min, filtration |

| Washing of solid | Toluene at 0-5°C |

| Drying | Air oven at 40-45°C for 15-20 hours |

This process yields 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate, a closely related compound, demonstrating the applicability of similar methods for 1-(piperidin-3-yl)-1H-pyrazol-5-amine synthesis.

Comparative Analysis of Preparation Routes

Research Findings and Optimization Notes

- The use of Lawesson’s reagent provides a milder and more environmentally friendly cyclization alternative compared to phosphorous oxychloride, improving yield and purity.

- Washing with sodium chloride and bicarbonate solutions effectively removes impurities and unreacted starting materials.

- Controlled crystallization via slow acid addition and temperature modulation enhances product isolation and purity.

- Drying under mild heat preserves compound integrity and prevents decomposition.

- Avoidance of pyridine as a solvent is beneficial for pharmaceutical manufacturing due to toxicity concerns.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction temperature | 50–110 °C | Different stages require specific temps |

| Stirring time | 60 minutes per step | Ensures complete reaction and crystallization |

| Washing solvents | Sodium chloride solution, sodium bicarbonate solution, toluene | For purification and isolation |

| Drying temperature | 40–45 °C | Prevents degradation during drying |

| Reaction atmosphere | Atmospheric pressure | Simplifies industrial setup |

Q & A

Q. What are the optimal synthetic routes for 1-(piperidin-3-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, such as condensation of substituted pyrazole precursors with piperidine derivatives. For example, analogous compounds like N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide are synthesized via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂) using palladium catalysts . Yield optimization requires precise control of temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Impurities from incomplete substitution can be minimized via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

- NMR : Distinct peaks for the piperidine ring protons (δ 1.5–2.8 ppm) and pyrazole NH₂ (δ 5.5–6.0 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 176–196 for related pyrazol-5-amine derivatives) confirm molecular weight .

- X-ray Crystallography : Resolves spatial arrangements, as seen in analogs like 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine (bond angles: ~120° for pyrazole ring) .

Q. What are the key physicochemical properties influencing solubility and stability?

- LogP : Calculated ~1.8 (moderate lipophilicity due to piperidine’s tertiary amine).

- pKa : The pyrazole NH₂ (pKa ~8.5) and piperidine NH (pKa ~10.3) affect protonation states in biological assays .

- Stability: Susceptible to oxidation under acidic conditions; storage in amber vials at –20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model transition states for reactions like amide coupling or cycloadditions. For example, Fukui indices identify nucleophilic sites (e.g., pyrazole C-4) prone to electrophilic attacks . Molecular dynamics simulations optimize solvent interactions (e.g., water vs. DMF) to predict reaction pathways .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

Q. How does the substitution pattern on the pyrazole ring modulate target binding affinity?

Structure-activity relationship (SAR) studies on analogs reveal:

- Piperidine position : 3-Substitution (vs. 4-) enhances steric complementarity in kinase pockets (e.g., CDK2 inhibition ΔG = –9.2 kcal/mol) .

- Amino group : Methylation of NH₂ reduces hydrogen-bonding capacity, decreasing potency by ~50% in enzyme assays .

Q. What advanced techniques characterize intermolecular interactions in co-crystallized complexes?

- Cryo-EM : Resolves binding modes in large protein complexes (e.g., proteases).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for ligand-receptor pairs .

- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) .

Methodological Challenges and Solutions

Q. How to mitigate synthetic bottlenecks in scaling up this compound?

- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization) via controlled temperature gradients .

- Catalyst Recycling : Immobilized Pd nanoparticles reduce heavy-metal waste in cross-coupling reactions .

Q. What analytical workflows validate purity for in vivo studies?

- HPLC-UV/ELSD : Purity >98% with C18 columns (acetonitrile/water gradient).

- Elemental Analysis : Confirms absence of halogenated byproducts (e.g., Cl⁻ < 0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.